methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate is a complex organic compound with a molecular formula of C25H22N2O4 This compound is characterized by its unique structure, which includes a cyano group, a benzyl ether, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Coupling Reaction: Formation of the final product through a coupling reaction involving the cyano group and the benzyl ether.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors, high-throughput screening, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group and benzyl ether moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methoxybenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate
- Methyl 2-{[(2E)-2-cyano-3-{4-[(4-ethylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate
- Methyl 2-{[(2E)-2-cyano-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate
Uniqueness
Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and benzyl ether moiety differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O4/c1-18-7-9-20(10-8-18)17-32-22-13-11-19(12-14-22)15-21(16-27)25(29)28-24-6-4-3-5-23(24)26(30)31-2/h3-15H,17H2,1-2H3,(H,28,29)/b21-15+ |
InChI Key |
VNISJBYBBCRBMN-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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